N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a cyclopropane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methoxybenzohydrazide with cyclopropanecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro-oxadiazole compound.
Scientific Research Applications
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine
- 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
Uniqueness
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, bioavailability, and specificity in various applications compared to similar compounds .
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-18-10-5-3-2-4-9(10)12-15-16-13(19-12)14-11(17)8-6-7-8/h2-5,8H,6-7H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMITCVHGYGGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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